molecular formula C23H24N4O2 B2941954 N-benzhydryl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide CAS No. 1448137-30-1

N-benzhydryl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide

Cat. No.: B2941954
CAS No.: 1448137-30-1
M. Wt: 388.471
InChI Key: ZBTDXGLPJYAACX-UHFFFAOYSA-N
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Description

N-benzhydryl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide is a versatile chemical compound that has garnered interest in various fields of scientific research.

Scientific Research Applications

N-benzhydryl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide has several scientific research applications, including:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the fields of oncology and neurology.

    Materials Science: The compound’s properties make it suitable for use in the synthesis of advanced materials with specific functionalities.

    Biological Studies: The compound can be used in biological studies to investigate its effects on various biological pathways and targets.

Safety and Hazards

The safety and hazards associated with this compound would depend on its structure and properties. As with any chemical compound, appropriate safety measures should be taken when handling it.

Future Directions

The future directions for the study of this compound could include further investigation of its synthesis, properties, and potential applications. It could be studied as a potential drug candidate, or it could be used as a building block for the synthesis of other compounds .

Preparation Methods

The synthesis of N-benzhydryl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide typically involves the following steps:

    Formation of the piperidine ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the benzhydryl group: The benzhydryl group is introduced via nucleophilic substitution reactions.

    Attachment of the pyridazin-3-yloxy moiety: The pyridazin-3-yloxy group is attached through etherification reactions involving pyridazine derivatives.

    Formation of the carboxamide group: The carboxamide group is formed through amidation reactions involving suitable amine and carboxylic acid derivatives.

Chemical Reactions Analysis

N-benzhydryl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.

Comparison with Similar Compounds

N-benzhydryl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide can be compared with other similar compounds, such as:

    Pyridazine derivatives: These compounds share the pyridazine ring and exhibit similar biological activities.

    Piperidine derivatives: These compounds share the piperidine ring and are used in various pharmacological applications.

    Benzhydryl derivatives: These compounds share the benzhydryl group and are known for their potential in drug development.

Properties

IUPAC Name

N-benzhydryl-4-pyridazin-3-yloxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c28-23(27-16-13-20(14-17-27)29-21-12-7-15-24-26-21)25-22(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-12,15,20,22H,13-14,16-17H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTDXGLPJYAACX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CC=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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